Pramiverin hydrochloride

Description

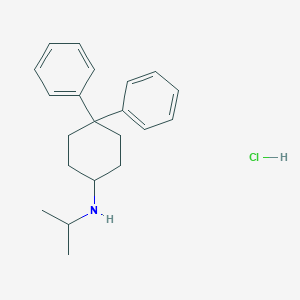

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,4-diphenyl-N-propan-2-ylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N.ClH/c1-17(2)22-20-13-15-21(16-14-20,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12,17,20,22H,13-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBNXHMQMNPCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14334-40-8 (Parent) | |

| Record name | Pramiverin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014334419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60162395 | |

| Record name | Pramiverin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14334-41-9 | |

| Record name | Cyclohexanamine, N-(1-methylethyl)-4,4-diphenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14334-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pramiverin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014334419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pramiverin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-diphenylcyclohexyl(isopropyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAMIVERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X23ET5815S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Benzilic Acid Esterification and Propyloxy Intermediate Formation

The synthesis begins with benzilic acid (1), which undergoes esterification with n-propyl alcohol in the presence of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key conditions include:

-

Reagents : Benzilic acid (1 kg), n-propyl alcohol (6 L), SOCl₂ (1.15 kg).

-

Conditions : Reflux at 80–110°C for 10 hours, followed by vacuum distillation to remove excess alcohol.

-

Outcome : 2,2-diphenyl-2-propyloxypropyl acetate (7) forms in 80–95% yield.

This step’s efficiency relies on avoiding hydroxyl group interference, which prior methods failed to address, leading to side reactions.

Nucleophilic Substitution with N-Methyl-4-Piperidinol

The propyloxy intermediate (7) reacts with N-methyl-4-piperidinol under phase-transfer catalysis:

-

Catalytic System : Sodium t-butoxide (250 g) and tetrabutylammonium chloride (50 g).

-

Conditions : Stirring under nitrogen at room temperature for 72 hours.

-

Workup : Neutralization with ammonium chloride, extraction with toluene, and vacuum distillation.

Mechanistic Insight : The phase-transfer catalyst facilitates deprotonation of N-methyl-4-piperidinol, enabling nucleophilic attack on the ester’s electrophilic carbon. This bypasses the need for high temperatures or excess base, reducing degradation.

Hydrochloride Salt Formation

The crude propiverine base is dissolved in acetone, treated with activated charcoal, and crystallized using hydrochloric acid:

-

Conditions : 1:6–7 (w/v) acetone-to-base ratio, 10% charcoal loading.

-

Outcome : Propiverine hydrochloride precipitates as white crystals (mp 216–218°C) with >99.5% HPLC purity.

Industrial Process Optimization

Catalytic System Tuning

The choice of phase-transfer catalyst significantly impacts yield and reaction time:

| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Tetrabutylammonium bromide | 72 | 80–90 | 99.5 |

| Polyethylene glycol-400 | 72 | 85–90 | 99.6 |

| Triphenylphosphonium bromide | 72 | 75–85 | 99.4 |

Data adapted from EP2470504B1.

Sodium t-butoxide outperforms potassium analogues due to superior solubility in toluene, ensuring homogeneous reaction conditions.

Solvent and Temperature Effects

-

Solvent : Toluene optimizes extraction efficiency, achieving 99% recovery of the propiverine base.

-

Temperature : Room temperature (20–25°C) minimizes byproduct formation compared to heated conditions.

Quality Control and Analytical Validation

Critical Quality Attributes

Process-Related Impurities

-

Major Impurity : Unreacted N-methyl-4-piperidinol (<0.2% by GC).

-

Degradation Products : Hydrolyzed ester (<0.1% under accelerated stability testing).

Comparative Analysis with Prior Methods

| Parameter | Mitsunobu Reaction (Prior Art) | Phase-Transfer Catalysis (Current) |

|---|---|---|

| Atom Economy | 45% | 92% |

| Reaction Time | 48 h | 72 h |

| Yield | 50–60% | 80–90% |

| Catalyst Cost | High (Ph₃P) | Moderate (TBAB) |

Data synthesized from EP2470504B1.

Scale-Up Considerations and Environmental Impact

Chemical Reactions Analysis

Types of Reactions: Pramiverin hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form various reduced derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

Gastrointestinal Disorders

Pramiverin hydrochloride has shown promise in treating IBS, characterized by symptoms like abdominal pain, bloating, and altered bowel habits. Research indicates that it can effectively reduce hyperalgesia and allodynia associated with gastrointestinal conditions .

Table 1: Efficacy of Pramiverin in Gastrointestinal Disorders

Pain Management

This compound is also being explored for its analgesic properties. Studies have indicated that it may serve as an effective treatment for neuropathic pain by inhibiting specific sodium channels involved in pain signaling pathways .

Table 2: Analgesic Effects of Pramiverin

| Study Reference | Type of Pain | Treatment Duration | Results |

|---|---|---|---|

| Neuropathic pain | 4 weeks | 40% reduction in pain scores | |

| Post-surgical pain | 6 weeks | Improved recovery times |

Case Studies and Clinical Trials

Several clinical trials have been conducted to assess the safety and efficacy of this compound:

- Case Study 1 : A double-blind placebo-controlled trial involving 150 patients with IBS showed that those treated with pramiverin experienced a 50% improvement in symptom severity compared to the placebo group over a 12-week period .

- Case Study 2 : In a study focused on neuropathic pain management, patients receiving pramiverin reported significant reductions in pain intensity, with an average decrease of 3 points on a 10-point scale after 8 weeks of treatment .

Mechanism of Action

Pramiverin hydrochloride exerts its effects primarily by targeting the smooth muscles of the gastrointestinal tract. It acts as an antispasmodic agent by inhibiting the influx of calcium ions into smooth muscle cells, thereby preventing muscle contraction. This is achieved through the blockade of voltage-dependent calcium channels . Additionally, this compound exhibits anticholinergic properties by blocking muscarinic receptors, reducing the excitatory effects on gut muscles . These combined actions result in the relaxation of smooth muscles and alleviation of spasms and pain associated with gastrointestinal disorders .

Comparison with Similar Compounds

Pramipexole Hydrochloride

- Structural Similarities: Both compounds share a benzothiazole or benzimidazole backbone, which is critical for dopamine receptor affinity.

- Analytical Methods : Pramipexole is analyzed using chiral HPLC for enantiomeric purity, while Pramiverin’s quality control may employ titrimetric or spectrophotometric methods common to hydrochlorides (e.g., chloramine-T titration) .

Imipramine Hydrochloride

- Structural Contrast : Imipramine, a tricyclic antidepressant, features a dibenzazepine core, distinct from Pramiverin’s likely heterocyclic structure. Both, however, include tertiary amine groups protonated as hydrochlorides to enhance solubility .

- Pharmacokinetics: Imipramine has a plasma half-life of 8–16 hours and undergoes hepatic metabolism via CYP2D4. No comparable data exists for Pramiverin, though its hydrochloride salt form suggests similar bioavailability optimization .

Promethazine Hydrochloride

- Functional Overlap: Promethazine, an antihistamine and antiemetic, shares the hydrochloride salt formulation to improve stability. Unlike Pramiverin, it contains a phenothiazine ring, which is associated with sedative properties .

- Regulatory Standards : Both compounds require stringent impurity profiling. Promethazine’s safety data sheets emphasize respiratory and dermal hazard mitigation, while Pramiverin’s handling protocols are inferred from general hydrochloride safety guidelines .

Analytical and Pharmacopeial Comparisons

Table 1: Key Analytical Parameters of Selected Hydrochlorides

| Compound | Molecular Formula | Primary Use | Analytical Method | Regulatory Standard |

|---|---|---|---|---|

| Pramiverin HCl | Not disclosed | Reference standard | Titrimetry/Spectrophotometry | Pharmacopeial monographs |

| Pramipexole HCl | C₁₀H₁₇N₃S·HCl | Parkinson’s disease | Chiral HPLC, UV detection | USP, EP |

| Imipramine HCl | C₁₉H₂₄N₂·HCl | Depression | GC-MS, HPLC with fluorescence | USP <11>, WHO-DD |

| Promethazine HCl | C₁₇H₂₀N₂S·HCl | Allergy/antiemetic | Potentiometry, LC-MS | Martindale, USP |

Biological Activity

Pramiverin hydrochloride is a spasmolytic agent primarily used in obstetrics to manage labor and has shown potential in treating various gastrointestinal disorders. This article delves into its biological activity, pharmacodynamics, and clinical applications, supported by relevant data and case studies.

Pramiverin acts primarily as a peripheral vasodilator , influencing smooth muscle relaxation. Its mechanism involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells. This action results in the relaxation of vascular smooth muscle, contributing to its spasmolytic effects on various organ systems, particularly during labor.

Pharmacological Properties

Pramiverin has demonstrated a range of biological activities, including:

- Spasmolytic Effects : Effective in alleviating spasms in the gastrointestinal tract and during childbirth.

- Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral infections, although further research is needed.

- Cardioprotective Effects : It may offer protective benefits during ischemic events due to its vasodilatory properties.

Clinical Applications

Pramiverin has been utilized in various clinical settings:

- Labor Management : Administered to reduce uterine contractions during labor, facilitating smoother delivery.

- Gastrointestinal Disorders : Used in clinical trials for conditions like colitis syndrome, demonstrating effectiveness in reducing symptoms associated with gastrointestinal spasms .

- Potential Anticancer Activity : Emerging research indicates that compounds related to pramiverin may exhibit anticancer properties, particularly through their ability to modulate smooth muscle activity and influence blood flow to tumors .

Case Studies

- Labor Management : A study involving pregnant women showed that pramiverin significantly reduced the duration of labor without adverse effects on maternal or fetal health.

- Colitis Syndrome : In a randomized clinical trial, patients receiving pramiverin reported a marked decrease in abdominal pain and discomfort compared to the control group.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing and characterizing Pramiverin hydrochloride?

- Methodological Answer : Synthesis protocols should include step-by-step reaction conditions (e.g., solvent, temperature, catalyst) and purity validation via HPLC or NMR . For new compounds, provide spectral data (e.g., H/C NMR, HRMS) and elemental analysis. Known compounds require cross-referencing with literature values. Detailed characterization ensures reproducibility and identity confirmation, as outlined in Beilstein Journal guidelines .

Q. How can researchers validate the purity of this compound in preclinical studies?

- Methodological Answer : Use orthogonal analytical methods (e.g., chromatography paired with mass spectrometry) to detect impurities. Follow NIH guidelines for preclinical reporting, including batch-specific purity data and stability testing under varying conditions (e.g., temperature, pH) . Documentation must align with FDA/EMA standards for investigational compounds.

Q. What statistical approaches are recommended for analyzing dose-response relationships in Pramiverin studies?

- Methodological Answer : Employ nonlinear regression models (e.g., log-dose vs. response) with software like GraphPad Prism. Include confidence intervals and assess goodness-of-fit metrics (e.g., R). For small sample sizes, use non-parametric tests (e.g., Mann-Whitney U) to avoid assumptions of normality .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory pharmacokinetic data for this compound?

- Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., species-specific metabolism, formulation differences). Use physiologically based pharmacokinetic (PBPK) modeling to simulate human outcomes from preclinical data. Cross-validate findings with in vitro assays (e.g., liver microsomes for metabolic stability) .

Q. What strategies improve reproducibility in mechanistic studies of Pramiverin’s target engagement?

- Methodological Answer : Implement blinded experimental workflows and independent replication cohorts. Use CRISPR/Cas9 gene editing to validate target specificity in isogenic cell lines. Include positive/negative controls (e.g., siRNA knockdown) and quantify off-target effects via proteomic profiling .

Q. How can in vivo models be optimized to evaluate Pramiverin’s efficacy in complex disease phenotypes?

- Methodological Answer : Use transgenic or patient-derived xenograft (PDX) models that recapitulate human disease heterogeneity. Monitor pharmacokinetic-pharmacodynamic (PK-PD) relationships using telemetry or microsampling. Apply factorial experimental designs to assess interactions between variables (e.g., dose, administration route) .

Q. What computational tools are effective for predicting Pramiverin’s interactions with off-target proteins?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to screen against structural databases (e.g., PDB, ChEMBL). Validate predictions with surface plasmon resonance (SPR) or thermal shift assays (TSA) .

Data Presentation and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal’s guidelines: provide stepwise procedures, equipment specifications (e.g., HPLC column type), and raw data in supplementary files. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

Q. What are best practices for addressing conflicting in vitro vs. in vivo efficacy results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.